
Sitafloxacin
Übersicht
Beschreibung
Sitafloxacin is a fluoroquinolone antibiotic that has shown promise in the treatment of various bacterial infections. It was identified by Daiichi Sankyo Co., which also brought ofloxacin and levofloxacin to the market. This compound is currently marketed in Japan under the tradename Gracevit . It is known for its broad-spectrum antibacterial activity and is particularly effective against Gram-positive and Gram-negative bacteria .
Vorbereitungsmethoden
Die Synthese von Sitafloxacin umfasst mehrere Schritte, beginnend mit der Reaktion von 2,4,5-Trifluor-3-chlorbenzoesäure mit Oxalylchlorid, um ein Acylchlorid-Zwischenprodukt zu bilden. Dieses Zwischenprodukt wird einer Veresterung, Substitution, Cyclisierung und Entschützung unterzogen, um this compound zu erhalten . Die industrielle Produktion von this compound beinhaltet ähnliche Schritte, die jedoch für höhere Ausbeuten und Reinheit optimiert sind. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Lösungsmitteln wie Dichlormethan und Reagenzien wie Triethylamin und Natriumhydroxid .
Analyse Chemischer Reaktionen
Sitafloxacin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann unter sauren Bedingungen oxidiert werden, um sein entsprechendes N-Oxid-Derivat zu bilden.
Reduktion: Die Verbindung kann zu ihrer Aminform mit Reduktionsmitteln wie Lithiumaluminiumhydrid reduziert werden.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Salzsäure für die Hydrolyse, Natriummethoxid für die Substitution und Lithiumaluminiumhydrid für die Reduktion. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen N-Oxid-Derivate, Aminformen und substituierte Analoga .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Efficacy
Sitafloxacin exhibits potent activity against a wide range of pathogens, including those resistant to other antibiotics. Its effectiveness has been documented in several studies focusing on different infections.
Respiratory Tract Infections
A significant application of this compound is in treating respiratory tract infections. A population pharmacokinetics and pharmacodynamics study revealed that achieving specific pharmacodynamic targets (AUC/MIC ≥ 100 or C_max/MIC ≥ 5) resulted in over 90% clinical and bacteriological efficacy in patients with respiratory infections .
Table 1: Clinical Efficacy of this compound in Respiratory Infections
Mycoplasma Genitalium Infections
Recent studies have highlighted this compound's effectiveness against Mycoplasma genitalium, particularly in cases resistant to macrolides and other quinolones. A cohort study indicated an overall microbiological cure rate of 87.8% after a 7-day treatment regimen of 200 mg daily . The cure rates varied based on the mutation status of the bacteria, demonstrating its potential as a first-line treatment in specific contexts.
Table 2: Cure Rates for Mycoplasma genitalium Infections
Mutation Status | Cure Rate (%) |
---|---|
Wild Type | 100 |
parC G248T(S83I) + gyrA WT | 92.9 |
parC G248T(S83I) + gyrA Mutant | 41.7 |
Bone Infections
This compound has been investigated for its use in treating osteomyelitis, particularly infections caused by methicillin-resistant Staphylococcus aureus (MRSA). Studies involving bisphosphonate-conjugated this compound showed promising results in eradicating MRSA biofilms, which are notoriously difficult to treat . The combination therapy demonstrated enhanced efficacy compared to standard treatments.
Table 3: Efficacy Against MRSA Osteomyelitis
Treatment Type | Efficacy Observed |
---|---|
Standard Care + Bisphosphonate-BCS | High |
Standard Care + Vancomycin | Low |
Helicobacter pylori Eradication
This compound is also being explored as part of rescue therapies for Helicobacter pylori eradication, especially in patients who have failed previous treatments. Its combination with other antibiotics has shown promise as a third-line option .
Safety Profile
The safety profile of this compound is generally favorable, with adverse effects being relatively mild and manageable. Common side effects include gastrointestinal disturbances, which were reported at a rate of approximately 1.10% in large cohort studies .
Wirkmechanismus
Sitafloxacin exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. By binding to these enzymes, this compound prevents the supercoiling and uncoiling of bacterial DNA, leading to the inhibition of bacterial cell division and ultimately causing cell death . The molecular targets of this compound are the gyrA and parC genes, which encode the subunits of DNA gyrase and topoisomerase IV, respectively .
Vergleich Mit ähnlichen Verbindungen
Sitafloxacin gehört zur Klasse der Fluorchinolon-Antibiotika, zu denen auch andere Verbindungen wie Ciprofloxacin, Levofloxacin und Moxifloxacin gehören. Im Vergleich zu diesen Antibiotika hat this compound ein breiteres Wirkungsspektrum und ist effektiver gegen bestimmte resistente Bakterienstämme . So hat this compound beispielsweise eine höhere Aktivität gegen Methicillin-resistente Staphylococcus aureus (MRSA) und Ciprofloxacin-resistente Escherichia coli gezeigt . Seine einzigartige chemische Struktur, die eine spirocyclische Amin-Gruppierung umfasst, trägt zu seiner verbesserten antibakteriellen Aktivität und reduzierten Anfälligkeit für Resistenzmechanismen bei .
Ähnliche Verbindungen umfassen:
- Ciprofloxacin
- Levofloxacin
- Moxifloxacin
- Ofloxacin
Die einzigartigen Strukturmerkmale und die breite Wirksamkeit von this compound machen es zu einem wertvollen Antibiotikum bei der Behandlung verschiedener bakterieller Infektionen.
Biologische Aktivität
Sitafloxacin is a fourth-generation fluoroquinolone antibiotic known for its broad-spectrum antibacterial activity against various Gram-positive and Gram-negative bacteria. This article provides a detailed overview of its biological activity, including mechanisms of action, clinical efficacy, and specific case studies.
This compound targets two essential bacterial enzymes: DNA gyrase and topoisomerase IV . These enzymes play critical roles in DNA replication and transcription:
- DNA Gyrase : Responsible for the supercoiling of DNA, which is vital for DNA replication.
- Topoisomerase IV : Facilitates the separation of replicated DNA strands.
This compound exhibits a balanced inhibitory effect on both enzymes, with an IC50 ratio of 1.4, indicating its dual-targeting capability. This is superior to other fluoroquinolones such as moxifloxacin (IC50 = 6.24) and ciprofloxacin (IC50 = 110) .
The binding of this compound to these enzymes leads to the formation of double-strand breaks in bacterial DNA, resulting in cell death. Its potency is further demonstrated by its ability to significantly reduce biofilm formation in pathogens like Staphylococcus aureus and Pseudomonas aeruginosa, achieving reductions of up to 4 log10 and 7 log10 respectively .
In Vitro Efficacy
This compound has shown remarkable in vitro activity against various bacterial strains:
Clinical Efficacy
A meta-analysis evaluated the effectiveness of this compound in treating acute bacterial infections, revealing comparable clinical response rates to other antibiotics across various infections, including complicated urinary tract infections (cUTI) and pneumonia . The findings indicated:
- Similar clinical efficacy at the end of treatment (EOT) compared to standard treatments.
- A microbiological response rate that was statistically comparable across several randomized controlled trials (RCTs).
Case Studies
- Mycoplasma Genitalium Infections : A study involving patients with macrolide-resistant M. genitalium showed that this compound achieved a cure rate of 94% in cases not previously treated with moxifloxacin, highlighting its potential as an effective alternative .
- Elderly Patients : Research suggests that this compound may be particularly beneficial for elderly patients suffering from bacterial infections due to its safety profile and efficacy, warranting further clinical trials .
Safety Profile
The safety profile of this compound has been assessed across multiple studies. Adverse effects are generally mild and include gastrointestinal disturbances and potential central nervous system effects typical of fluoroquinolones. However, its use must be carefully considered in populations with specific contraindications.
Eigenschaften
IUPAC Name |
7-[(7S)-7-amino-5-azaspiro[2.4]heptan-5-yl]-8-chloro-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClF2N3O3/c20-14-15-8(17(26)9(18(27)28)5-25(15)12-4-10(12)21)3-11(22)16(14)24-6-13(23)19(7-24)1-2-19/h3,5,10,12-13H,1-2,4,6-7,23H2,(H,27,28)/t10-,12+,13+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNUZDKCDAWUEGK-CYZMBNFOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CN(CC2N)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)C5CC5F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC12CN(C[C@H]2N)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)[C@@H]5C[C@@H]5F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClF2N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127254-12-0 | |
Record name | Sitafloxacin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=127254-12-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sitafloxacin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127254120 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SITAFLOXACIN ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3GJC60U4Q8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.